molecular formula C30H32ClN3O4 B2631697 6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride CAS No. 2097902-62-8

6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride

Cat. No.: B2631697
CAS No.: 2097902-62-8
M. Wt: 534.05
InChI Key: HMDRMRIZMVPKDO-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a synthetic organic compound that belongs to the quinoline class of chemicals. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the ethoxy and methoxybenzoyl groups. The final step often involves the coupling of the piperazine derivative to the quinoline core under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Piperazine derivatives: Compounds with similar piperazine moieties.

Uniqueness

6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline or piperazine derivatives.

Properties

IUPAC Name

[6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4.ClH/c1-4-37-25-13-14-28-26(19-25)29(27(20-31-28)30(34)21-5-9-23(35-2)10-6-21)33-17-15-32(16-18-33)22-7-11-24(36-3)12-8-22;/h5-14,19-20H,4,15-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDRMRIZMVPKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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